Diethyl(benzyloxy)propanedioate
Overview
Description
Synthesis Analysis
The synthesis of diethyl(benzyloxy)propanedioate derivatives has been explored in various studies. For instance, the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, was achieved through a sequence involving carbonation of phenylmagnesium bromide, reduction, and several other steps to produce the labeled bicyclobutane . Another study reported the preparation of diethyl (dichloromethyl)phosphonate, which was used in the synthesis of alkynes, demonstrating the versatility of diethyl propanedioate derivatives in synthetic chemistry .
Molecular Structure Analysis
The crystal structure of a diethyl(benzyloxy)propanedioate derivative, specifically diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, was determined using spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. The molecular conformation of this compound revealed two potential pockets for coordinating metal atoms . This structural information is crucial for understanding the reactivity and potential applications of such compounds in coordination chemistry.
Chemical Reactions Analysis
Diethyl(benzyloxy)propanedioate derivatives are versatile intermediates in organic synthesis. For example, diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate was prepared through condensation and exhibited a significant dihedral angle between the benzene and pyrazole rings, affecting its crystal packing . Additionally, the condensation of diethyl 2,4,6-trioxoheptanedioate with aryliminomethyl phenols led to a new synthesis route for chromeno[4,3-b]pyridines . Radical addition reactions involving diethyl (2-phenylseleno)propanedioate to olefins have also been reported, showcasing the reactivity of these compounds in radical chain processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl(benzyloxy)propanedioate derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's reactivity in condensation and cycloaddition reactions . The crystal packing and intermolecular interactions, such as C—H⋯O interactions, can influence the stability and solubility of these compounds . The Diels-Alder reaction involving diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate demonstrated high stereoselectivity, which is a critical property for the synthesis of enantiomerically pure compounds .
Scientific Research Applications
Electrochemical Characterization and Complexation Behavior
Study of Electrochemical Properties : Diethyl(benzyloxy)propanedioate derivatives have been studied for their electrochemical characteristics using methods like cyclic voltammetry and differential pulse voltammetry. These studies help in understanding the redox processes and the specific functional groups involved in these reactions (Amarandei et al., 2014).
Complexation with Lanthanide Cations : Research has shown that certain derivatives of diethyl(benzyloxy)propanedioate can effectively complex with lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+. This complexation behavior is studied using electrochemical methods and UV-Vis spectroscopy, which is important for understanding the interaction of these compounds with metal ions (Amarandei et al., 2014).
Crystallography and Molecular Structure Analysis
- Crystal Structure Investigations : The crystal structure of diethyl(benzyloxy)propanedioate derivatives has been analyzed to understand their molecular conformation and potential for metal coordination. Such studies are crucial for the development of new functionalized ligands and have implications in material science (Meskini et al., 2010).
Radical Addition Reactions
- Study of Radical Addition to Olefins : Diethyl(benzyloxy)propanedioate derivatives have been examined for their ability to undergo radical addition to olefins. This type of reaction is significant in organic synthesis, leading to the formation of various products, and is propagated by phenyl selenide transfer (Byers & Lane, 1990).
Synthesis and Application in Chemical Reactions
Efficient Intermediate for Synthesis of Enamino Esters : An improved procedure using diethyl(benzyloxy)propanedioate derivatives as intermediates has been described for the synthesis of enamino esters. This showcases the role of these compounds in facilitating chemical reactions and synthesis processes (Deshmukh et al., 1999).
Ligating Ability with Chromium : The oxidation products of diethyl malonate, including diethyl(benzyloxy)propanedioate, have been studied for their ligating ability with chromium. This research is relevant in understanding the reactions of these compounds under various conditions like heating and microwave irradiation (Katre & Ey, 2013).
Plasticizer Synthesis for Polyvinyl Chloride
- Development of New Plasticizers : Research has been conducted to develop new benzoate plasticizers for polyvinyl chloride using derivatives of diethyl(benzyloxy)propanedioate. This is significant in the field of polymer chemistry and material science (Maydanova et al., 2020).
Mechanism of Action
Target of Action
Diethyl(benzyloxy)propanedioate, also known as diethyl malonate, primarily targets α hydrogens . These α hydrogens are flanked by two carbonyl groups, making the compound relatively acidic .
Mode of Action
The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . The enolate ion, being a good nucleophile, reacts rapidly with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new C−C bond and joins two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway primarily involves the alkylation of enolate ions . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent reactions .
Result of Action
On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, the presence of sodium ethoxide in ethanol is necessary for the conversion of the compound into its enolate ion . Additionally, the type of alkyl halide used can affect the reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-phenylmethoxypropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVMCVYVLXNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302863 | |
Record name | diethyl(benzyloxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5778-35-8 | |
Record name | NSC154710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl(benzyloxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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